Tris(dimethylamino)chlorosilane

描述

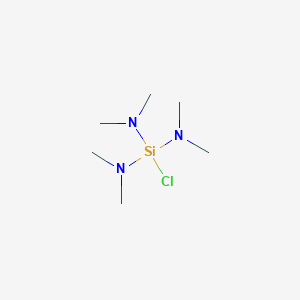

Tris(dimethylamino)chlorosilane, with the chemical formula ClSi(N(CH3)2)3, is an organosilicon compound widely used in organic synthesis and industrial applications. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity with moisture and protic solvents .

准备方法

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)chlorosilane is typically synthesized by reacting silicon tetrachloride (SiCl4) with an excess of dimethylamine (NH(CH3)2). The reaction proceeds as follows:

SiCl4+3NH(CH3)2→ClSi(N(CH3)2)3+3HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and dimethylamine are continuously fed into the system. The reaction mixture is then distilled to purify the product .

Types of Reactions:

Hydrolysis: this compound reacts rapidly with water to form silanols and hydrochloric acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various substituted silanes depending on the nucleophile used.

科学研究应用

Applications Overview

Tris(dimethylamino)chlorosilane finds applications across various domains:

- Semiconductor Industry

- Material Science

- Catalysis

- Energy Generation and Storage

- Biomedical Applications

Case Study 1: Thin Film Deposition

A study focused on the use of this compound in plasma-enhanced atomic layer deposition (PEALD) demonstrated its effectiveness in producing silicon oxide films at lower temperatures (100–250 °C). The research highlighted how varying process parameters such as temperature and exposure times influenced film thickness and composition, achieving high wet-etch resistance—an essential property for semiconductor applications .

Case Study 2: Surface Silylation

In another study, this compound was utilized for surface modification of silicon wafers. The results indicated that the compound effectively formed a silane layer that enhanced the hydrophobicity of the surface. This modification is critical for applications in microelectronics where moisture control is paramount .

作用机制

The reactivity of tris(dimethylamino)chlorosilane is primarily due to the presence of the silicon-chlorine bond, which is highly reactive towards nucleophiles. The compound can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in various chemical transformations. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties .

相似化合物的比较

Chlorotrimethylsilane (ClSi(CH3)3): Similar in reactivity but with different steric and electronic properties.

Trichlorosilane (HSiCl3): More reactive due to the presence of three chlorine atoms.

Dimethyldichlorosilane ((CH3)2SiCl2): Used in similar applications but with different reactivity profiles.

Uniqueness: Tris(dimethylamino)chlorosilane is unique due to its three dimethylamino groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .

生物活性

Tris(dimethylamino)chlorosilane (TDMAS), a silicon-based compound with the chemical formula CHClNSi, is notable for its applications in materials science and its biological activity. This article reviews the biological properties, toxicity, and potential applications of TDMAS, supported by case studies and research findings.

TDMAS is a colorless liquid that serves as a precursor for silicon oxide films through various deposition techniques. It has a molecular weight of 195.77 g/mol and is sensitive to moisture, which can affect its stability and reactivity. The compound is primarily used in the production of silicon-based materials and coatings.

Acute Toxicity

Research indicates that TDMAS exhibits moderate acute toxicity. The following toxicological data have been reported:

- Oral Toxicity : The LD50 (lethal dose for 50% of the population) in male rats is approximately 0.71 ml/kg (95% confidence limits: 0.51-0.97 ml/kg), indicating significant toxicity upon ingestion .

- Dermal Toxicity : The percutaneous LD50 in male rabbits is reported at 0.57 ml/kg (95% confidence limits: 0.35-0.92 ml/kg), highlighting its irritant potential on skin contact .

- Inhalation Toxicity : The 4-hour LC50 (lethal concentration for 50% of the population) for vapor exposure in female rats is approximately 734 ppm, with severe eye irritation noted from vapor exposure .

These findings suggest that TDMAS poses risks associated with inhalation, skin contact, and ingestion, necessitating careful handling.

Irritation Potential

TDMAS is classified as a severe irritant to both skin and eyes. The vapor can cause significant irritation to respiratory pathways, making it crucial to use appropriate protective measures when handling this compound .

Biological Applications

Despite its toxicity, TDMAS has potential applications in biological fields, particularly in materials science for biomedical applications.

Case Study: Coatings for Biomedical Devices

A study demonstrated the use of TDMAS in creating silicon oxide films through plasma-enhanced atomic layer deposition (PEALD). These films exhibited high wet-etch resistance and could be tailored for biocompatibility . The films were characterized by:

- High Density : Achieving a bulk film density of approximately 2.38 g/cm³.

- Chemical Stability : The presence of predominant Si-O bonds with minimal Si-H or O-H bonds contributes to the chemical stability of the coatings .

These properties make TDMAS-derived films suitable for applications in biomedical devices where durability and biocompatibility are critical.

Comparative Analysis of Toxicity and Applications

| Property | TDMAS | Alternative Compounds |

|---|---|---|

| Oral LD50 (ml/kg) | 0.71 | Varies by compound |

| Dermal LD50 (ml/kg) | 0.57 | Varies by compound |

| Inhalation LC50 (ppm) | 734 | Varies by compound |

| Film Density (g/cm³) | 2.38 | Typically lower |

| Biocompatibility | Moderate (needs evaluation) | Higher in some alternatives |

属性

IUPAC Name |

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZCZVGQEADVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065410 | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-05-6 | |

| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: this compound (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has this compound been used as a precursor in any synthetic reactions?

A: Yes, this compound acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of this compound with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from this compound?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。